molecular formula C10H11NO5 B179621 (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid CAS No. 105229-14-9

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid

Cat. No.: B179621
CAS No.: 105229-14-9
M. Wt: 225.2 g/mol
InChI Key: QNECLCOECOXTEW-BDAKNGLRSA-N
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Description

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is a fused benzene-dioxole ring system, attached to a hydroxypropanoic acid backbone. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the amino and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzo[d][1,3]dioxole and suitable amino acid precursors.

    Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole ring system is introduced through a series of reactions, including cyclization and functional group transformations.

    Chiral Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct (2R,3S) configuration.

    Final Coupling: The benzo[d][1,3]dioxole moiety is coupled with the hydroxypropanoic acid backbone under specific reaction conditions, such as the use of coupling reagents and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the benzo[d][1,3]dioxole ring or the hydroxypropanoic acid backbone.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with varied functional groups.

Scientific Research Applications

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The benzo[d][1,3]dioxole moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxybutanoic acid: Similar structure with an additional carbon in the backbone.

    (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxyvaleric acid: Similar structure with two additional carbons in the backbone.

Uniqueness

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is unique due to its specific (2R,3S) stereochemistry and the presence of the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECLCOECOXTEW-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510026
Record name (3S)-3-(2H-1,3-Benzodioxol-5-yl)-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105229-14-9
Record name (3S)-3-(2H-1,3-Benzodioxol-5-yl)-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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